

# Application Notes & Protocols: Formulating Piroxicam-Betadex for Controlled-Release Delivery

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## Compound of Interest

Compound Name: *Piroxicam betadex*

Cat. No.: *B13784931*

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Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed guide for the formulation and evaluation of a controlled-release oral delivery system for piroxicam, utilizing beta-cyclodextrin (betadex) complexation and a mucoadhesive polymer matrix.

## Introduction

Piroxicam is a potent non-steroidal anti-inflammatory drug (NSAID) used for conditions like rheumatoid arthritis and osteoarthritis.[1] Its clinical use is often hampered by its poor aqueous solubility (Biopharmaceutics Classification System Class II), which can lead to slow absorption and gastrointestinal side effects.[2][3] Complexation of piroxicam with betadex ( $\beta$ -CD) significantly enhances its solubility and dissolution rate.[4][5] While this is beneficial for rapid onset of action, for chronic conditions, a controlled-release system is often desirable to maintain therapeutic drug levels over an extended period, reduce dosing frequency, and improve patient compliance.[4]

This document outlines a methodology for developing mucoadhesive tablets containing a piroxicam-betadex (P-B) inclusion complex. The strategy involves a dual approach:

- Solubility Enhancement: Forming an inclusion complex of piroxicam with betadex.

- Controlled Release: Incorporating the P-B complex into a hydrophilic mucoadhesive polymer matrix (e.g., Chitosan, HPMC) that swells upon contact with gastrointestinal fluids, forming a gel layer that controls the rate of drug diffusion and release.[2][3]

## Materials and Equipment

### Materials

- Piroxicam (USP Grade)
- Betadex ( $\beta$ -Cyclodextrin, USP Grade)
- Chitosan (Low Molecular Weight)[2]
- Hydroxypropyl Methylcellulose (HPMC K100)
- Lactose Monohydrate (Diluent)[2]
- Magnesium Stearate (Lubricant)[2]
- Methanol (Analytical Grade)
- Potassium Dihydrogen Phosphate
- Sodium Hydroxide
- Porcine Buccal Mucosa (for ex-vivo testing)
- All other reagents should be of analytical grade.

### Equipment

- Mortar and Pestle
- Hot Air Oven
- Sieves (#60 and #80 mesh)
- Single Punch Tablet Press or Rotary Tablet Press

- USP Dissolution Test Apparatus (Type I or II)
- UV-Visible Spectrophotometer
- Texture Analyzer or modified physical balance
- Digital Vernier Caliper
- Tablet Hardness Tester
- Friability Test Apparatus
- Stability Chambers

## Data Presentation: Formulation and Evaluation

The following tables summarize typical quantitative data obtained during the formulation and evaluation of controlled-release piroxicam-betadex mucoadhesive tablets.

Table 1: Composition of Piroxicam-Betadex Mucoadhesive Tablets

Ingredient (mg/tablet)	Formulation F1	Formulation F2	Formulation F3
Piroxicam-Betadex Complex	115	115	115
Chitosan	50	75	-
HPMC K100	-	-	75
Lactose Monohydrate	78	53	53
Magnesium Stearate	7	7	7
Total Weight (mg)	250	250	250
Equivalent to 20 mg Piroxicam, prepared in a 1:1 molar ratio.			

Table 2: Physicochemical Evaluation of Mucoadhesive Tablets

Parameter	Formulation F1	Formulation F2	Formulation F3	USP Limit
Hardness ( kg/cm <sup>2</sup> )	5.4 ± 0.2	5.6 ± 0.3	5.8 ± 0.2	> 4.0
Friability (%)	0.55	0.48	0.42	< 1.0%
Weight Variation (%)	± 1.8	± 1.5	± 1.6	± 5.0%
Drug Content (%)	99.1 ± 0.8	98.7 ± 1.1	99.5 ± 0.9	95 - 105%
Thickness (mm)	3.1 ± 0.1	3.0 ± 0.1	3.1 ± 0.2	-

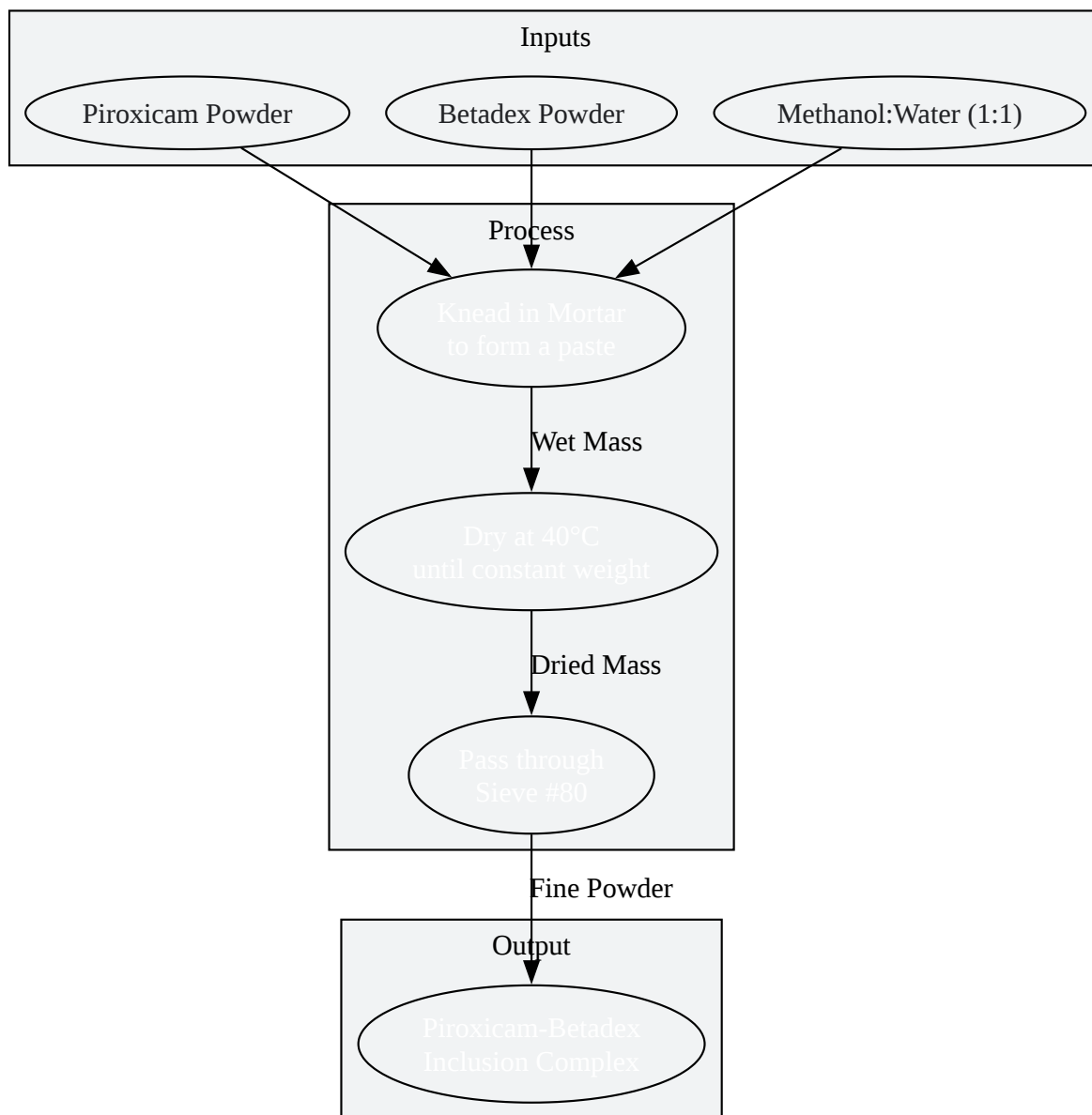
Table 3: In-Vitro Drug Release Profile in Simulated Gastric Fluid (pH 1.2)

Time (hours)	F1 (% Released)	F2 (% Released)	F3 (% Released)
1	22.5 ± 2.1	18.4 ± 1.9	15.6 ± 1.5
2	38.7 ± 2.5	31.2 ± 2.2	26.8 ± 2.0
4	55.9 ± 3.1	48.8 ± 2.8	42.5 ± 2.4
6	72.4 ± 3.5	65.1 ± 3.0	59.3 ± 2.9
8	88.6 ± 3.8	81.7 ± 3.4	76.4 ± 3.1
12	97.8 ± 4.0	95.3 ± 3.6	92.1 ± 3.5

Table 4: Ex-Vivo Mucoadhesion Strength

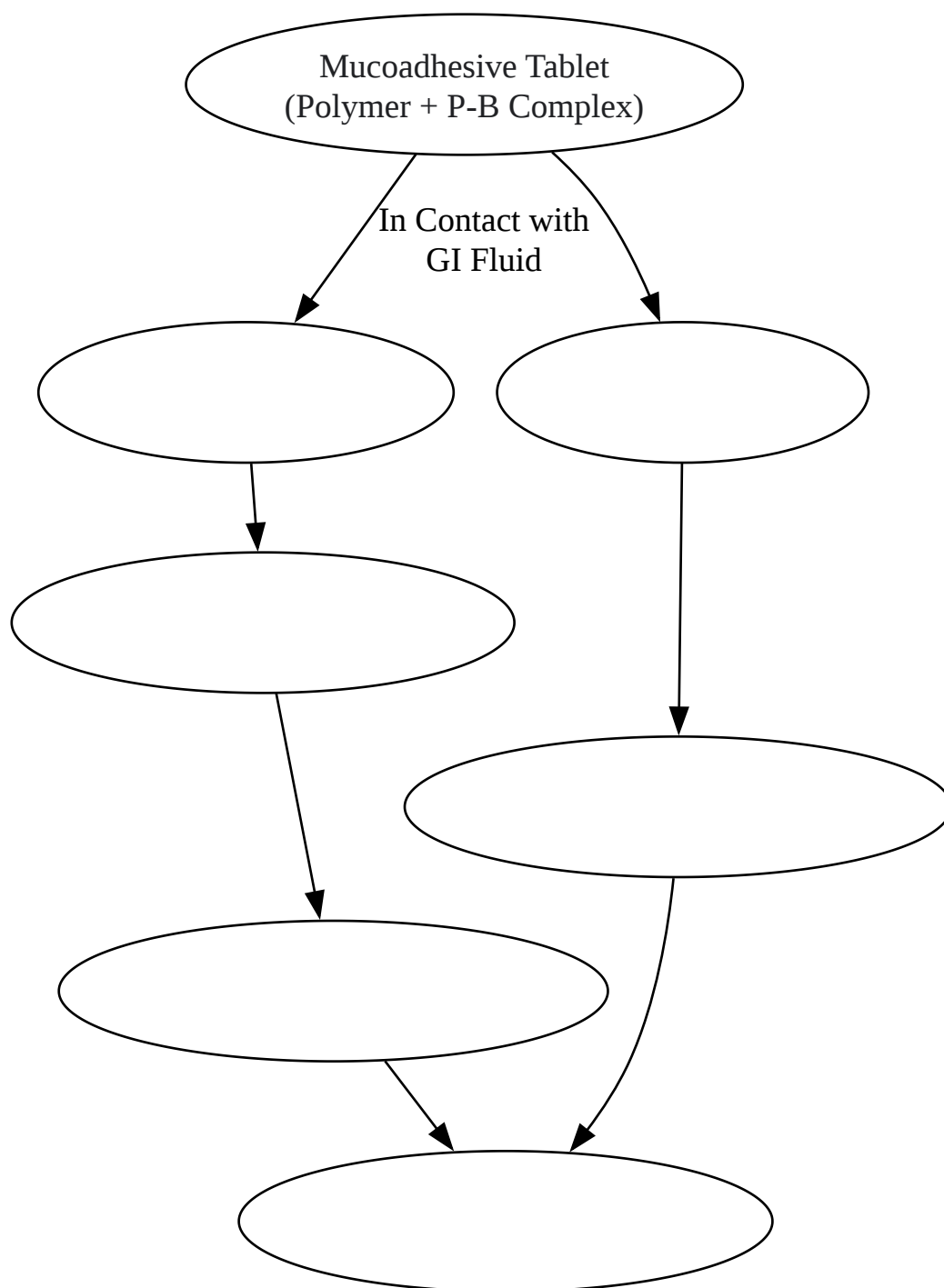
Formulation	Detachment Force (N)	Work of Adhesion (N·mm)
F1 (Chitosan 50mg)	2.8 ± 0.3	4.5 ± 0.4
F2 (Chitosan 75mg)	3.9 ± 0.4	6.2 ± 0.5
F3 (HPMC 75mg)	3.5 ± 0.3	5.8 ± 0.6

## Visualized Workflows and Mechanisms



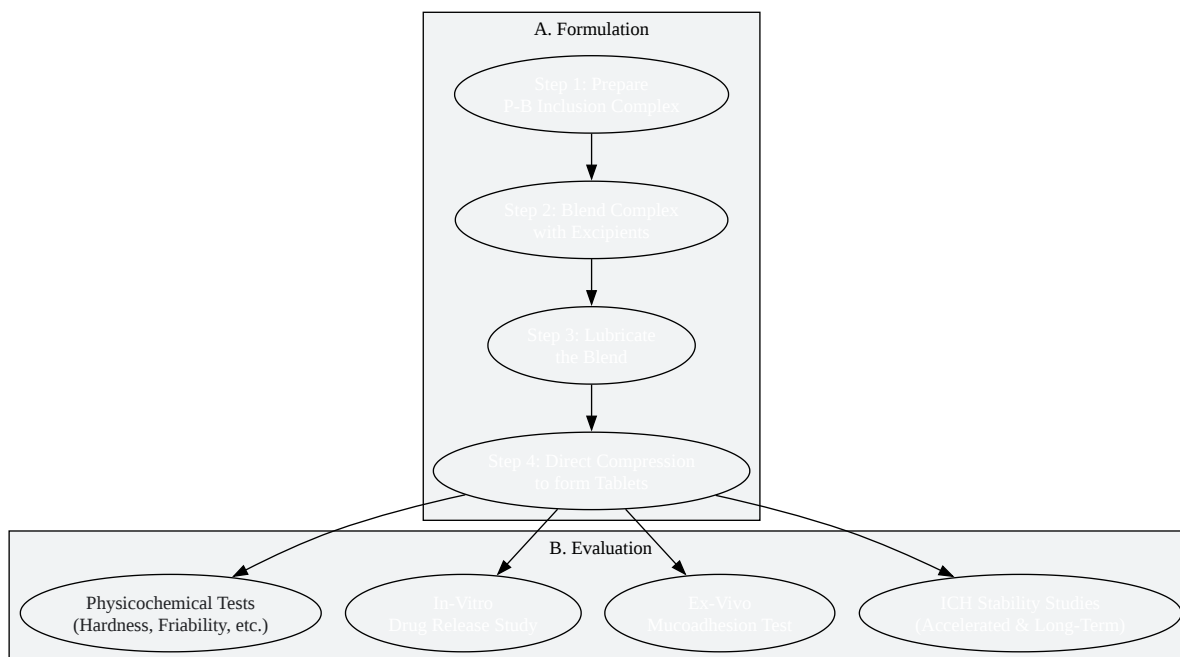
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Caption: Workflow for preparing the Piroxicam-Betadex inclusion complex via the kneading method.



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Caption: Logical relationship of the mucoadhesive controlled-release mechanism.



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Caption: Overall experimental workflow from formulation to final evaluation of tablets.

## Experimental Protocols

### Protocol for Preparation of Piroxicam-Betadex Inclusion Complex (Kneading Method)



This protocol is based on the kneading method, which is effective for lab-scale preparation.<sup>[5]</sup>  
<sup>[6]</sup>

- **Molar Calculation:** Calculate the required weights of piroxicam and betadex for a 1:1 molar ratio.
- **Mixing:** Place the accurately weighed quantities of piroxicam and betadex into a clean, dry mortar. Mix the powders geometrically for 10 minutes to ensure a homogenous blend.
- **Kneading:** Slowly add a 1:1 (v/v) mixture of methanol and deionized water dropwise to the powder blend while triturating continuously with the pestle. Continue adding liquid until a thick, consistent paste is formed.
- **Drying:** Knead the paste for 45 minutes. Transfer the resulting mass to a glass dish and dry in a hot air oven at 40-45°C until it reaches a constant weight.
- **Sizing:** Scrape the dried complex from the dish, pulverize it gently in the mortar, and pass the resulting powder through an #80 mesh sieve to obtain a fine, uniform powder.
- **Storage:** Store the prepared inclusion complex in a desiccator over silica gel until further use.

## Protocol for Formulation of Mucoadhesive Tablets (Direct Compression)

Direct compression is a simple and efficient method for tablet manufacturing.<sup>[2]</sup><sup>[7]</sup>

- **Sieving:** Pass the P-B inclusion complex, mucoadhesive polymer (Chitosan/HPMC), and diluent (Lactose) through a #60 mesh sieve to ensure particle size uniformity.
- **Blending:** Accurately weigh all ingredients as per the formulation table (Table 1) and place them in a polyethylene bag or a suitable blender. Blend for 15 minutes to achieve a uniform mix.
- **Lubrication:** Add magnesium stearate (pre-sieved through #60 mesh) to the blend and mix for an additional 3-5 minutes. Avoid over-mixing, as this can negatively impact tablet hardness and dissolution.

- **Compression:** Compress the lubricated blend into tablets using a single punch tablet press fitted with the appropriate tooling (e.g., 8 mm round, flat-faced punches). Adjust the compression force to achieve a target tablet hardness of 5-6 kg/cm<sup>2</sup>.

## Protocol for In-Vitro Drug Release Study

This study simulates the release of the drug in the gastrointestinal tract.[\[8\]](#)[\[9\]](#)

- **Apparatus Setup:** Use a USP Dissolution Apparatus Type I (Basket) or Type II (Paddle). For this protocol, Type I is described.
- **Medium:** Prepare 900 mL of simulated gastric fluid (pH 1.2, without enzymes) as the dissolution medium. Maintain the temperature at 37 ± 0.5°C.
- **Procedure:**
  - Place one tablet in each of the six baskets of the apparatus.
  - Set the rotational speed to 50 RPM.[\[8\]](#)
  - Withdraw 5 mL samples at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12 hours).
  - Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium to maintain a constant volume (sink conditions).[\[6\]](#)
- **Analysis:** Filter the collected samples through a 0.45 µm syringe filter. Analyze the filtrate for piroxicam content using a UV-Visible Spectrophotometer at the appropriate wavelength (λ<sub>max</sub> determined in the same medium).
- **Calculation:** Calculate the cumulative percentage of drug released at each time point using a standard calibration curve.

## Protocol for Ex-Vivo Mucoadhesion Strength Measurement

This test measures the force required to detach the tablet from a biological membrane, indicating its adhesive properties.[\[10\]](#)[\[11\]](#)

- **Tissue Preparation:** Obtain fresh porcine buccal mucosa from a local abattoir. Carefully remove the underlying connective and adipose tissues. Isolate a section of the mucosal membrane and store it in simulated saliva or an appropriate buffer at 4°C until use.
- **Apparatus Setup:** Use a texture analyzer equipped with a mucoadhesion test rig or a modified two-pan physical balance.[\[12\]](#)
- **Procedure (Using Texture Analyzer):**
  - Securely attach the mucosal tissue to the lower platform of the rig, keeping the mucosal side exposed.
  - Attach a tablet to the upper probe using double-sided adhesive tape.
  - Moisten the tissue surface with a small, controlled volume (e.g., 50 µL) of simulated saliva.
  - Lower the probe to bring the tablet into contact with the mucosal surface. Apply a constant contact force (e.g., 0.5 N) for a fixed duration (e.g., 60 seconds) to allow for adhesion bond formation.
  - Raise the probe at a constant speed (e.g., 0.5 mm/s).
- **Data Acquisition:** The instrument software will record the force required to detach the tablet from the mucosa as a function of displacement. The peak force is recorded as the mucoadhesive or detachment force. The area under the force-distance curve represents the work of adhesion.[\[10\]](#)

## Protocol for Stability Studies

Stability testing is crucial to determine the shelf-life of the formulation under various environmental conditions, following ICH guidelines.[\[13\]](#)[\[14\]](#)[\[15\]](#)

- **Packaging:** Package the tablets in their proposed final packaging (e.g., sealed amber glass bottles or blister packs).
- **Storage Conditions:** Place the packaged samples in stability chambers set to the following conditions:

- Long-Term Study:  $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$  /  $60\% \text{ RH} \pm 5\% \text{ RH}$  or  $30^{\circ}\text{C} \pm 2^{\circ}\text{C}$  /  $65\% \text{ RH} \pm 5\% \text{ RH}$ .[\[14\]](#)
- Accelerated Study:  $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$  /  $75\% \text{ RH} \pm 5\% \text{ RH}$ .[\[14\]](#)
- Testing Intervals:
  - Long-Term: Withdraw samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.[\[15\]](#)
  - Accelerated: Withdraw samples at 0, 3, and 6 months.[\[15\]](#)
- Analysis: At each time point, evaluate the samples for critical quality attributes, including:
  - Physical appearance (color, shape).
  - Hardness and Friability.
  - Drug content (Assay).
  - In-vitro dissolution profile.
  - Presence of any degradation products (using a stability-indicating HPLC method).

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